molecular formula C12H14Cl2N2O B1389042 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride CAS No. 1185081-59-7

5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride

Cat. No.: B1389042
CAS No.: 1185081-59-7
M. Wt: 273.15 g/mol
InChI Key: VNQHMWLRCKDUSO-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride typically involves the reaction of 4-methoxyaniline with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

5-(4-methoxyphenyl)pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.2ClH/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10;;/h2-8H,1H3,(H2,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQHMWLRCKDUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661726
Record name 5-(4-Methoxyphenyl)pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185081-59-7
Record name 5-(4-Methoxyphenyl)pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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